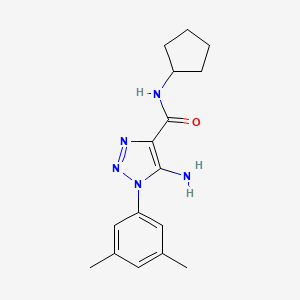

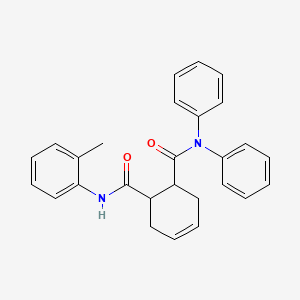

5-amino-N-cyclopentyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-1,2,3-triazole-4-carboxamide derivatives represent a class of compounds that have attracted interest due to their versatile application in medicinal chemistry and material science. Their synthesis and functionalization offer pathways to a wide range of biologically active compounds and innovative materials.

Synthesis Analysis

The synthesis of triazole-based compounds often involves cycloaddition reactions, with the ruthenium-catalyzed synthesis being notable for its efficiency in generating triazole amino acids. These compounds serve as precursors for peptidomimetics and biologically active molecules, including triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Additionally, the 1,3-dipolar cycloaddition of carbodiimides and nitrilimines has been developed for the synthesis of 5-amino-1,2,4-triazoles, expanding the arsenal of synthetic methodologies (Yen et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies. These analyses confirm the regioselectivity of cycloaddition reactions and provide insight into the 3D structures conducive to biological activity (Anuradha et al., 2014).

Chemical Reactions and Properties

Triazole compounds undergo a range of chemical reactions, including Dimroth rearrangements, which significantly affect their chemical properties. The ability to undergo such rearrangements and form various derivatives under different conditions highlights the chemical versatility of these compounds (Sutherland & Tennant, 1971).

Physical Properties Analysis

The physical properties of 5-amino-1,2,3-triazole derivatives, such as solubility, melting points, and stability, are influenced by the nature of substituents on the triazole ring. These properties are crucial for determining the compounds' applicability in different domains, including pharmaceutical formulations and material science.

Chemical Properties Analysis

The chemical properties, such as reactivity towards acylation, nucleophilic substitution, and cycloaddition reactions, define the scope of functionalization and potential applications of these compounds. For instance, the synthesis of thioamides and exploration of their heterocyclization reactions have led to new heterocyclic ensembles (Belskaya et al., 2009).

Eigenschaften

IUPAC Name |

5-amino-N-cyclopentyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-10-7-11(2)9-13(8-10)21-15(17)14(19-20-21)16(22)18-12-5-3-4-6-12/h7-9,12H,3-6,17H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIRLWRODCYWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)

![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)

![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)

![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)

![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)

![4-amino-2-[(2-fluorophenyl)amino]-N-(5-methyl-3-isoxazolyl)-1,3-thiazole-5-carboxamide](/img/structure/B5604404.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,4-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5604440.png)